Cas no 188813-08-3 ((3-Bromo-5-iodophenyl)methanol)
(3-Bromo-5-iodophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-iodophenyl methanol
- (3-Bromo-5-iodophenyl)methanol
- 1-bromo-3-(hydroxymethyl)-5-iodobenzene
- 1-bromo-3-fluorobenzyl alcohol
- 1-bromo-3-hydroxymethyl-5-iodobenzene
- 2-Bromo-6-fluorobenzyl alcohol
- 2-bromo-6-fluorophenylmethanol
- 3-bromo-5-iodobenzyl alcohol
- 5-bromo-3-iodobenzyl alcohol
- 6-Bromo-2-fluorobenzyl alcohol
- ACMC-209gp0
- ANW-25906
- CTK8B1331
- SBB063485
- SureCN2063479
- MFCD09745849
- Benzenemethanol, 3-bromo-5-iodo-
- AMY30378
- LSHKEWNEFDSMTN-UHFFFAOYSA-N
- AKOS024464979
- 188813-08-3
- SCHEMBL1071522
- DA-08833
- PS-11860
- CS-0036419
- EN300-263028
- SY211993
-
- MDL: MFCD09745849
- Inchi: 1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
- InChI Key: LSHKEWNEFDSMTN-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(=C1)CO)Br
Computed Properties
- Exact Mass: 311.86418
- Monoisotopic Mass: 311.86467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
(3-Bromo-5-iodophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B118545-500mg |
(3-Bromo-5-iodophenyl)methanol |
188813-08-3 | 500mg |
$ 550.00 | 2022-06-07 | ||
| TRC | B118545-1000mg |
(3-Bromo-5-iodophenyl)methanol |
188813-08-3 | 1g |
$ 915.00 | 2022-06-07 | ||
| Apollo Scientific | OR46537-250mg |
3-Bromo-5-iodobenzyl alcohol |
188813-08-3 | 250mg |
£40.00 | 2025-02-20 | ||
| Apollo Scientific | OR46537-1g |
3-Bromo-5-iodobenzyl alcohol |
188813-08-3 | 1g |
£100.00 | 2025-02-20 | ||
| abcr | AB531652-250 mg |
3-Bromo-5-iodobenzyl alcohol; . |
188813-08-3 | 250MG |
€182.40 | 2023-01-03 | ||
| abcr | AB531652-1 g |
3-Bromo-5-iodobenzyl alcohol; . |
188813-08-3 | 1g |
€396.00 | 2023-01-03 | ||
| Alichem | A014002034-1g |
3-Bromo-5-iodobenzyl alcohol |
188813-08-3 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| Enamine | EN300-263028-1g |
(3-bromo-5-iodophenyl)methanol |
188813-08-3 | 95% | 1g |
$219.0 | 2023-09-14 | |
| Enamine | EN300-263028-5g |
(3-bromo-5-iodophenyl)methanol |
188813-08-3 | 95% | 5g |
$850.0 | 2023-09-14 | |
| Enamine | EN300-263028-10g |
(3-bromo-5-iodophenyl)methanol |
188813-08-3 | 95% | 10g |
$1639.0 | 2023-09-14 |
(3-Bromo-5-iodophenyl)methanol Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (3-Bromo-5-iodophenyl)methanol
Recent Advances in the Application of (3-Bromo-5-iodophenyl)methanol (CAS: 188813-08-3) in Chemical Biology and Pharmaceutical Research
The compound (3-Bromo-5-iodophenyl)methanol (CAS: 188813-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest developments involving this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic applications.
Recent studies have highlighted the role of (3-Bromo-5-iodophenyl)methanol as a crucial building block in the synthesis of complex heterocyclic compounds, particularly those with potential pharmacological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel kinase inhibitors targeting cancer-related pathways. The bromo and iodo substituents on the phenyl ring enable efficient cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, facilitating the rapid assembly of diverse molecular scaffolds.
In addition to its synthetic applications, (3-Bromo-5-iodophenyl)methanol has been investigated for its direct biological effects. A recent preprint on bioRxiv reported its potential as a modulator of protein-protein interactions (PPIs) in neurodegenerative diseases. The study utilized computational docking and surface plasmon resonance (SPR) assays to identify binding affinities with key neuronal proteins, suggesting a promising avenue for further drug development.
Mechanistic studies have also explored the compound's reactivity under various conditions. A 2024 paper in Organic Letters detailed its use in photoredox catalysis, where it served as a radical precursor in C-C bond-forming reactions. This approach offers a sustainable alternative to traditional methods, aligning with the growing emphasis on green chemistry in pharmaceutical synthesis.
From a therapeutic perspective, derivatives of (3-Bromo-5-iodophenyl)methanol have shown preliminary efficacy in preclinical models of inflammation and infectious diseases. For example, a series of analogs were evaluated in a murine model of sepsis, with one derivative exhibiting significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) without observable toxicity. These findings were published in the European Journal of Medicinal Chemistry earlier this year.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (3-Bromo-5-iodophenyl)methanol-derived compounds. Recent patent filings (e.g., WO2023124567) highlight ongoing efforts to improve bioavailability through structural modifications, such as the introduction of prodrug moieties or formulation advancements using lipid-based delivery systems.
In conclusion, (3-Bromo-5-iodophenyl)methanol (CAS: 188813-08-3) continues to be a valuable tool in chemical biology and drug discovery. Its dual role as a synthetic intermediate and potential bioactive scaffold positions it at the forefront of interdisciplinary research. Future studies should focus on expanding its applications in targeted drug delivery and exploring its utility in emerging areas such as PROTAC technology and covalent inhibitor design.
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